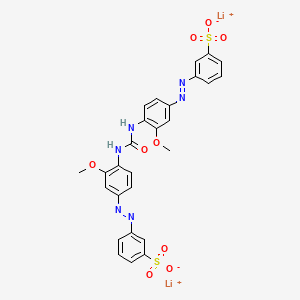
Benzenesulfonic acid, 3,3'-(carbonylbis(imino(3-methoxy-4,1-phenylene)azo))bis-, dilithium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Benzenesulfonic acid, 3,3’-(carbonylbis(imino(3-methoxy-4,1-phenylene)azo))bis-, dilithium salt (CAS Registry Number: 76530-23-9) is a complex organic compound.
- Its chemical formula is C24H16N6O8S2Li2.
- The compound contains two lithium ions (Li+) associated with the sulfonic acid groups.
- It is a water-soluble salt with interesting properties.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves diazotization and coupling reactions.
Reaction Conditions: The diazotization step typically uses sodium nitrite (NaNO) in acidic conditions. The coupling reaction involves the use of an aromatic amine (such as 3-methoxyaniline) and a coupling agent (e.g., copper sulfate).
Industrial Production: While industrial-scale production details are proprietary, laboratory-scale synthesis is well-documented.
Chemical Reactions Analysis
Reactions: Benzenesulfonic acid derivatives can undergo various reactions, including electrophilic aromatic substitution, nucleophilic substitution, and reduction.
Common Reagents: Reagents like sulfuric acid (HSO), sodium hydroxide (NaOH), and reducing agents (e.g., zinc and hydrochloric acid) are used.
Major Products: Reduction of the azo group may yield aromatic amines, while electrophilic substitution can lead to various substituted benzenesulfonic acids.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis, especially for introducing sulfonic acid groups.
Biology: May be employed in studies related to aromatic compounds and their biological interactions.
Medicine: Investigated for potential pharmaceutical applications due to its unique structure.
Industry: Used in dye synthesis and other chemical processes.
Mechanism of Action
- The compound’s mechanism of action depends on its specific application. It may act as a ligand, participate in redox reactions, or influence molecular interactions.
- Further research is needed to elucidate specific targets and pathways.
Comparison with Similar Compounds
Similar Compounds: Other sulfonic acids, azo compounds, and aromatic derivatives.
Uniqueness: The combination of azo and sulfonic acid functionalities makes this compound distinctive.
Properties
CAS No. |
76530-23-9 |
|---|---|
Molecular Formula |
C27H22Li2N6O9S2 |
Molecular Weight |
652.6 g/mol |
IUPAC Name |
dilithium;3-[[3-methoxy-4-[[2-methoxy-4-[(3-sulfonatophenyl)diazenyl]phenyl]carbamoylamino]phenyl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/C27H24N6O9S2.2Li/c1-41-25-15-19(32-30-17-5-3-7-21(13-17)43(35,36)37)9-11-23(25)28-27(34)29-24-12-10-20(16-26(24)42-2)33-31-18-6-4-8-22(14-18)44(38,39)40;;/h3-16H,1-2H3,(H2,28,29,34)(H,35,36,37)(H,38,39,40);;/q;2*+1/p-2 |
InChI Key |
GPLFFGMCJVNAMA-UHFFFAOYSA-L |
Canonical SMILES |
[Li+].[Li+].COC1=C(C=CC(=C1)N=NC2=CC(=CC=C2)S(=O)(=O)[O-])NC(=O)NC3=C(C=C(C=C3)N=NC4=CC(=CC=C4)S(=O)(=O)[O-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















